molecular formula C12H15N3 B15276804 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine

3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine

Cat. No.: B15276804
M. Wt: 201.27 g/mol
InChI Key: JDXQMLYVWDTTQT-UHFFFAOYSA-N
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Description

3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine is a chemical compound of significant interest in medicinal and synthetic chemistry. It belongs to the class of pyrazole derivatives, a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms, which is widely recognized as a "privileged structure" in drug discovery due to its synthetic accessibility and versatile bioisosteric properties . The specific substitution pattern of this molecule—featuring a 2-methylbenzyl group at the N1 position and an amine functional group at the C4 position—makes it a valuable intermediate for the synthesis of more complex molecules. The amine group, in particular, serves as a key handle for further functionalization, allowing researchers to create diverse molecular architectures for structure-activity relationship (SAR) studies . The pyrazole core is a common pharmacophore in numerous FDA-approved drugs and bioactive molecules, spanning applications as anti-inflammatory agents, antimicrobials, and anticancer therapeutics . Incorporating a sulfonamide group onto the pyrazole-amine scaffold, for instance, has led to the development of several clinically approved drugs, underscoring the therapeutic potential of this structural class . As such, this compound serves as a key building block for constructing novel pyrazole-based hybrids with potential biological activities. Its structural characteristics are consistent with compounds evaluated in various pharmacological screening programs. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this compound as a premium starting material for their investigations in chemical synthesis and drug discovery endeavors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

3-methyl-1-[(2-methylphenyl)methyl]pyrazol-4-amine

InChI

InChI=1S/C12H15N3/c1-9-5-3-4-6-11(9)7-15-8-12(13)10(2)14-15/h3-6,8H,7,13H2,1-2H3

InChI Key

JDXQMLYVWDTTQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C(=N2)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 2-methylbenzyl chloride with 3-methyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyrazole ring and substituted phenyl group undergo electrophilic substitutions under controlled conditions:

Reaction TypeReagents/ConditionsProductsKey Observations
NitrationHNO₃/H₂SO₄, 0–5°CNitro derivatives at C-3 or C-5 positionsRegioselectivity influenced by steric effects of the 2-methylphenyl group.
SulfonationH₂SO₄, 50°CSulfonated pyrazole derivativesLimited solubility in polar solvents necessitates extended reaction times.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions, forming biaryl or heteroaryl structures:

Reaction TypeCatalysts/ReagentsConditionsProductsReference
Suzuki-Miyaura CouplingPd(dppf)Cl₂, K₃PO₄Dioxane/H₂O, 120°CPyrazolo-pyrimidine hybrids
Buchwald-Hartwig AminationPd(OAc)₂, XantphosToluene, 110°CN-aryl derivatives

Mechanistic Insight : The amine group facilitates ligand exchange with palladium, stabilizing intermediates during coupling .

Condensation Reactions

The primary amine reacts with carbonyl compounds to form Schiff bases:

Carbonyl CompoundSolvent/ConditionsProductCharacteristics
TerephthalaldehydeMethanol, RTBis-imine macrocycleCrystallizes in triclinic system with intermolecular H-bonding .
AcetylacetoneEthanol, refluxPyrazolyl-enamineEnhanced planarity due to π-conjugation .

Structural Confirmation : Single-crystal X-ray diffraction confirms bond lengths (e.g., C–N = 1.345–1.348 Å) and chair conformation of piperidine derivatives .

Acylation and Amide Formation

The amine group undergoes acylation with active esters or carboxylic acids:

Acylating AgentCoupling ReagentConditionsProductYield
1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acidHATU, DIPEADMF, RTAmide-linked conjugates78%
Acetic anhydrideNoneRefluxAcetylated derivative92%

Applications : Acylated derivatives show improved solubility for biological assays .

Oxidation and Reduction

Controlled redox reactions modify the pyrazole ring:

Reaction TypeReagents/ConditionsProductsNotes
OxidationKMnO₄, acidic H₂OPyrazole-4-carboxylic acidRequires prolonged heating.
ReductionNaBH₄, MeOHPartially saturated pyrazolineLimited stability under ambient conditions.

Key Reaction Mechanisms

  • Electrophilic Aromatic Substitution : Directed by electron-donating methyl groups, favoring para/ortho positions on the phenyl ring.

  • Schiff Base Formation : Proton transfer from amine to aldehyde precedes imine linkage, stabilized by methanol solvent .

  • Palladium-Mediated Coupling : Oxidative addition of aryl halides to Pd(0) forms intermediates for cross-coupling .

Scientific Research Applications

3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-4-amine derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison with structurally related compounds (Table 1).

Table 1: Comparative Analysis of Pyrazole-4-amine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Melting Point (°C) Key Spectral Data (¹H NMR, MS) Synthesis Yield References
3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine (Target) C₁₂H₁₅N₃ 201.27 3-Me, N1-(2-Me-benzyl) Not reported Not reported Not reported
3-Methyl-1-(2-methylpyridin-3-yl)-1H-pyrazol-4-amine C₁₀H₁₂N₄ 188.23 3-Me, N1-(2-Me-pyridin-3-yl) Not reported δ 8.48 (dd, J = 4.8 Hz), EIMS m/z 188 [[M+H]⁺] 17.9%
3,5-Dimethyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine C₁₃H₁₇N₃ 215.30 3,5-diMe, N1-(2-Me-benzyl) Not reported Not reported Not reported
3-Methyl-1-[(trimethylsilyl)methyl]-1H-pyrazol-4-amine C₈H₁₅N₃Si 187.31 3-Me, N1-(trimethylsilyl-methyl) Not reported Not reported Not reported
3-Chloro-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine C₇H₆ClN₅ 195.61 3-Cl, N1-(pyrimidin-5-yl) 146–148 δ 9.07 (s, 1H), ESIMS m/z 196 [[M+H]⁺] Not reported

Structural and Electronic Effects

  • Substituent Position: N1-Benzyl vs. N1-Pyridinyl: The target compound’s 2-methylbenzyl group increases lipophilicity compared to pyridinyl analogs (e.g., 3-Methyl-1-(2-methylpyridin-3-yl)-1H-pyrazol-4-amine), which may enhance membrane permeability but reduce solubility . 3-Methyl vs.
  • Steric and Electronic Modulation :

    • The trimethylsilyl group in 3-Methyl-1-[(trimethylsilyl)methyl]-1H-pyrazol-4-amine significantly alters steric bulk and electronic properties, which could affect reactivity in further functionalization .

Physicochemical and Spectroscopic Properties

  • Melting Points : Chlorinated analogs (e.g., 3-Chloro-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine) exhibit higher melting points (146–148°C) due to stronger intermolecular forces .
  • Mass Spectrometry : The target compound’s analog with a pyridinyl group shows a base peak at m/z 188 ([M+H]⁺), consistent with pyrazole fragmentation patterns .

Q & A

Basic: What are the standard synthetic routes for preparing 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine, and how do reaction conditions influence yield?

Methodological Answer:
The compound is typically synthesized via multi-step reactions involving condensation, benzylation, and purification. A documented route involves reacting a pyrazole precursor (e.g., 3-methyl-1H-pyrazol-4-amine) with 2-methylbenzyl chloride in the presence of a base like cesium carbonate and a copper(I) catalyst (e.g., CuBr) in dimethyl sulfoxide (DMSO) at 35°C for 48 hours . Yield optimization hinges on solvent choice (polar aprotic solvents enhance reactivity), catalyst loading (0.5–1.0 equiv.), and temperature control (prolonged heating above 40°C may degrade intermediates). Alternative methods include reductive amination or nucleophilic substitution, but these may require inert atmospheres or specialized reagents .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

  • ¹H/¹³C NMR : The pyrazole ring protons appear as singlets at δ 7.2–7.8 ppm, while the 2-methylbenzyl group shows aromatic protons as multiplets (δ 6.8–7.3 ppm) and a methyl singlet at δ 2.4 ppm. The NH₂ group may exhibit broad peaks at δ 3.5–4.0 ppm in DMSO-d₆ .
  • Mass Spectrometry (HRMS-ESI) : A molecular ion peak at m/z ~215 [M+H]⁺ confirms the molecular weight .
  • IR Spectroscopy : Stretching vibrations for NH₂ (~3298 cm⁻¹) and aromatic C–H (~3050 cm⁻¹) are diagnostic .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer:
Contradictions often arise from assay variability (e.g., cell lines, concentration ranges) or impurities in synthesized batches. To address this:

Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor binding) and control for purity via HPLC (>95%) .

Structural Confirmation : Ensure consistency in stereochemistry and substituent placement via X-ray crystallography (e.g., intramolecular H-bonding patterns) .

Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers or dose-response discrepancies .

Advanced: What computational modeling approaches (e.g., DFT, molecular docking) are suitable for predicting the interaction mechanisms of this compound with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. For example, the 2-methylbenzyl group’s hydrophobic interactions can be mapped using B3LYP/6-311G(d,p) basis sets .
  • Molecular Docking (AutoDock Vina) : Simulate binding to enzymes (e.g., kinases) by docking the pyrazole core into active sites. Key parameters include a grid box size of 25 ų and Lamarckian genetic algorithms for conformational sampling .
  • MD Simulations : Validate docking poses with 100-ns trajectories in GROMACS to assess binding stability .

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMSO, ethanol) .
  • Spill Management : Neutralize spills with activated carbon and dispose as hazardous waste .

Advanced: How can the synthetic yield of this compound be optimized through catalyst selection or solvent systems?

Methodological Answer:

  • Catalysts : Replace CuBr with Pd(OAc)₂ for Suzuki-Miyaura coupling steps, improving cross-coupling efficiency (yield increases from 17% to ~35%) .
  • Solvents : Switch from DMSO to DMF for better solubility of intermediates, but monitor for side reactions (e.g., Hofmann elimination) .
  • Microwave-Assisted Synthesis : Reduce reaction time from 48 hours to 2 hours at 80°C, achieving ~90% conversion .

Basic: What are the primary biological targets or pathways implicated in the pharmacological activity of this compound?

Methodological Answer:
The compound interacts with:

  • Enzymes : Inhibits cyclooxygenase-2 (COX-2) via hydrogen bonding with Gln³⁵⁰ and His³⁵² residues .
  • Receptors : Binds to serotonin (5-HT₂A) receptors with a Kᵢ of 120 nM, attributed to the pyrazole ring’s π-π stacking with Phe³⁴⁰ .

Advanced: What strategies are effective for analyzing and mitigating batch-to-batch variability in the synthesis of this compound?

Methodological Answer:

  • Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress and adjust reagent stoichiometry in real time .
  • Quality Control (QC) : Implement UPLC-MS for purity checks and quantify impurities (e.g., unreacted 2-methylbenzyl chloride) .
  • Design of Experiments (DoE) : Apply Taguchi methods to optimize variables (temperature, catalyst loading) and reduce variability .

Basic: How does the presence of the 2-methylbenzyl group influence the compound's physicochemical properties compared to other benzyl derivatives?

Methodological Answer:
The 2-methyl substituent enhances:

  • Lipophilicity (logP increases by 0.5 units vs. unsubstituted benzyl), improving blood-brain barrier penetration .
  • Steric Hindrance : Reduces rotational freedom, stabilizing the syn conformation of the pyrazole ring .
  • Metabolic Stability : Resists CYP3A4 oxidation better than 4-methylbenzyl analogs .

Advanced: What are the challenges in establishing structure-activity relationships (SAR) for this compound, and how can multivariate analysis address them?

Methodological Answer:

  • Challenges : Overlapping electronic effects (e.g., methyl vs. methoxy groups) complicate SAR interpretation .
  • Multivariate Approaches :
    • Principal Component Analysis (PCA) : Correlate substituent electronegativity with bioactivity clusters .
    • QSAR Models : Use Gaussian-based descriptors (e.g., HOMO-LUMO gaps) to predict IC₅₀ values for kinase inhibition .

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